(3R)-1,3-Dimethylpiperazine hemioxalate
Overview
Description
(3R)-1,3-Dimethylpiperazine hemioxalate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms in the piperazine ring, and it is combined with hemioxalate as a salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethylpiperazine hemioxalate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with suitable reagents. For instance, the reaction of 1,2-diaminopropane with formaldehyde and formic acid can yield the desired piperazine derivative. The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the piperazine ring, followed by the introduction of methyl groups through alkylation reactions. The final step involves the formation of the hemioxalate salt by reacting the piperazine derivative with oxalic acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-Dimethylpiperazine hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
Oxidation: N-oxides of (3R)-1,3-Dimethylpiperazine.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
(3R)-1,3-Dimethylpiperazine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other materials due to its ability to form stable complexes with various metals.
Mechanism of Action
The mechanism of action of (3R)-1,3-Dimethylpiperazine hemioxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H14N2.C2H2O4/c2*1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h2*6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t2*6-;/m11./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSQTEAFUAXQJW-GOPSZHOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C.CC1CN(CCN1)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.C[C@@H]1CN(CCN1)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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